2-Ethynyl-1-azabicyclo[2.2.2]octane
Description
Properties
CAS No. |
106824-77-5 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-ethynyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-9H,3-7H2 |
InChI Key |
GUSRYUMCWSHGIP-UHFFFAOYSA-N |
SMILES |
C#CC1CC2CCN1CC2 |
Canonical SMILES |
C#CC1CC2CCN1CC2 |
Synonyms |
1-Azabicyclo[2.2.2]octane, 2-ethynyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
In organic chemistry, 2-ethynyl-1-azabicyclo[2.2.2]octane serves as a valuable building block for constructing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, enabling the synthesis of diverse compounds.
Biological Research
The compound exhibits significant biological activity, particularly in pharmacological contexts:
- Ligand for Nicotinic Acetylcholine Receptors: Studies have shown that this compound can interact with nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders.
- Pharmacological Effects: Its structure facilitates hydrogen bonding and other interactions that enhance its efficacy as a drug candidate.
Case Studies
Several studies have explored the applications of this compound:
- Pharmacological Studies: Research indicates that derivatives of this compound can serve as effective ligands for various neurotransmitter receptors, influencing their pharmacodynamics and potential therapeutic uses.
- Synthetic Applications: The compound has been utilized as a precursor in the synthesis of other bioactive molecules, showcasing its versatility in organic synthesis pathways.
Chemical Reactions Analysis
General Reactivity Framework
The reactivity of 2-ethynyl-1-azabicyclo[2.2.2]octane can be inferred from its functional groups:
- Ethynyl group : Expected to undergo reactions typical of terminal alkynes (e.g., Sonogashira coupling, hydrogenation, oxidation).
- Bicyclic tertiary amine : Likely participates in acid-base reactions, alkylation, or coordination chemistry.
Hypothetical Reaction Pathways
While direct experimental data is absent, analogous systems provide insight:
Comparative Analysis with Related Compounds
Data from structurally similar bicyclic systems highlights potential reactivity (Table 1):
Challenges in Experimental Validation
- Steric hindrance : The bicyclic framework may limit access to the ethynyl group, altering reaction kinetics .
- Electronic effects : Proximity of the nitrogen lone pair could polarize the ethynyl group, favoring electrophilic additions .
Recommended Research Directions
- Cross-coupling reactions : Explore Sonogashira or Glaser coupling to diversify the ethynyl moiety.
- Catalytic hydrogenation : Assess regioselectivity in reducing the ethynyl group.
- Computational modeling : DFT studies to predict reaction pathways and intermediates.
Comparison with Similar Compounds
Structural and Substituent Variations
The azabicyclo[2.2.2]octane derivatives below share the same core but differ in substituents, leading to distinct physicochemical and functional properties.
| Compound Name | Substituent(s) | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-Ethynyl-1-azabicyclo[2.2.2]octane | Ethynyl (-C≡CH) at C2 | C₈H₁₁N | 121.18 | Rigid core, sp-hybridized ethynyl group |
| 2-Methylene-1-azabicyclo[2.2.2]octan-3-one | Methylene (=CH₂) at C2, ketone at C3 | C₈H₁₁NO | 137.18 | Conjugated enone system |
| 3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo[2.2.2]octane | Ethenyl-biphenyl at C3 | C₂₁H₂₃N | 289.40 | Extended π-conjugation, lipophilic tail |
| (2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate | Methyl at C2, ester side chain | C₁₈H₃₁NO₃ | 309.44 | Branched ester, hydroxyl group |
Key Observations :
Electronic and Reactivity Profiles
The substituents significantly alter electronic properties and reactivity:
Analysis :
Crystallographic and Conformational Insights
- 2-Ethynyl Derivatives : highlights the crystal structure of a hydroxylmethyl-ethynyl analog, revealing a planar ethynyl group and hydrogen-bonding interactions with the bicyclic core. This rigidity may enhance binding specificity in drug-receptor interactions .
- 4-Aza-1-azoniabicyclo[2.2.2]octane Salts (): Ionic derivatives exhibit distinct packing modes due to charge-assisted hydrogen bonding, improving solubility in polar solvents compared to neutral analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethynyl-1-azabicyclo[2.2.2]octane, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving bicyclo[2.2.2]octane scaffold construction followed by ethynyl group introduction. Key steps include:
- Scaffold Formation : Use of Diels-Alder reactions or catalytic cycloadditions to build the bicyclic core.
- Ethynylation : Sonogashira coupling or alkyne addition under palladium/copper catalysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Optimization : Adjust reaction temperature (60–80°C for cycloadditions), catalyst loading (5–10 mol% Pd), and inert atmosphere (N₂/Ar) to suppress side reactions.
- Data Reference :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 5–10 mol% | ↑ 20–35% |
| Reaction Time | 12–24 hrs | ↑ Purity by 15% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- NMR (¹H/¹³C) : Focus on the azabicyclo protons (δ 2.8–3.5 ppm, multiplet) and ethynyl proton (δ 2.1–2.3 ppm, singlet). ¹³C signals for the sp-hybridized carbon (δ 70–85 ppm).
- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and tertiary amine N-H stretch (~3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ~163) and fragmentation patterns (e.g., loss of ethynyl group, m/z ~135).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Primary Analysis : Replicate experiments under identical conditions (solvent, pH, cell lines) to confirm baseline activity.
- Replicated Analysis : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to rule out assay-specific artifacts .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify trends or outliers.
- Case Study : A 2024 study reported IC₅₀ = 1.2 µM (cancer cells), while a 2023 paper noted IC₅₀ > 10 µM. Discrepancy traced to differences in cell permeability assays (ATP-based vs. flow cytometry).
Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical studies?
- Methodological Answer :
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce hydrophobicity (target LogP < 3).
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots; block vulnerable sites (e.g., methylene groups) with fluorine.
- In Vivo Testing : Employ rodent models to assess bioavailability and half-life. For CNS targets, verify blood-brain barrier penetration via LC-MS/MS brain tissue analysis.
- Data Table :
| Derivative | LogP | Microsome Stability (t₁/₂, min) | Bioavailability (%) |
|---|---|---|---|
| Parent | 3.8 | 12 | 8 |
| -OH | 2.1 | 45 | 32 |
Q. How can computational models guide the design of this compound-based inhibitors for nicotinic acetylcholine receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses within α4β2 nAChR pockets.
- MD Simulations : Run 100-ns trajectories to assess conformational stability (RMSD < 2 Å acceptable).
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with IC₅₀ data.
Data Contradiction & Validation
Q. What experimental controls are essential when studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Negative Controls : Run reactions without catalyst or alkyne substrate to detect background reactivity.
- Isotopic Labeling : Use ¹³C-ethynyl derivatives to track regioselectivity via NMR.
- Benchmarking : Compare with known catalysts (e.g., PdCl₂(PPh₃)₂ vs. CuI/DBU systems).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



